molecular formula C7H9N3O2 B1386200 2-Methoxynicotinohydrazide CAS No. 89853-72-5

2-Methoxynicotinohydrazide

Cat. No. B1386200
CAS RN: 89853-72-5
M. Wt: 167.17 g/mol
InChI Key: PFNBRVFIIQPEAL-UHFFFAOYSA-N
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Description

2-Methoxynicotinohydrazide (2-MNH) is a compound of interest to the scientific community due to its potential applications in research and development. This compound is of particular interest due to its ability to act as a substrate for enzymes and its ability to form covalent bonds with other molecules. 2-MNH has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

2-Methoxynicotinohydrazide has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for the synthesis of organic compounds, and as a ligand for metal complexes. Additionally, 2-Methoxynicotinohydrazide has been used in the development of fluorescent probes for the detection of biologically relevant molecules.

Mechanism of Action

2-Methoxynicotinohydrazide acts as a substrate for enzymes, forming covalent bonds with the enzyme's active site. This covalent bond allows the enzyme to catalyze the reaction of the substrate, leading to the formation of a product. Additionally, 2-Methoxynicotinohydrazide can form covalent bonds with other molecules, allowing it to act as a ligand for metal complexes.
Biochemical and Physiological Effects
2-Methoxynicotinohydrazide has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Methoxynicotinohydrazide can inhibit the activity of certain enzymes, including cytochrome P450 and xanthine oxidase. Additionally, 2-Methoxynicotinohydrazide has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-Methoxynicotinohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, 2-Methoxynicotinohydrazide can be used as a substrate for enzyme-catalyzed reactions and as a ligand for metal complexes. However, there are some limitations to using 2-Methoxynicotinohydrazide in laboratory experiments. For example, 2-Methoxynicotinohydrazide can be toxic in high concentrations, and it can react with other molecules in the reaction mixture, leading to the formation of unwanted by-products.

Future Directions

There are several potential future directions for research on 2-Methoxynicotinohydrazide. One potential direction is to further explore its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development. Additionally, further research could be done to explore its potential applications in the development of fluorescent probes for the detection of biologically relevant molecules. Finally, further research could be done to explore its potential uses as a ligand for metal complexes.

properties

IUPAC Name

2-methoxypyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNBRVFIIQPEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655773
Record name 2-Methoxypyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxynicotinohydrazide

CAS RN

89853-72-5
Record name 2-Methoxy-3-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89853-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxypyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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